molecular formula C9H6BrN3OS B7479480 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide

5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B7479480
M. Wt: 284.13 g/mol
InChI Key: LANADWRZRDKMLZ-UHFFFAOYSA-N
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Description

5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a thiazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 5-bromopyridine-3-carboxylic acid with 2-aminothiazole. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or DMF (dimethylformamide) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like DMF or DMSO (dimethyl sulfoxide).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites or receptor pockets, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or the activation/blocking of receptors, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
  • 5-fluoro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
  • 5-iodo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide

Uniqueness

5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens might not.

Properties

IUPAC Name

5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3OS/c10-7-3-6(4-11-5-7)8(14)13-9-12-1-2-15-9/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANADWRZRDKMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330365
Record name 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841175
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

448240-87-7
Record name 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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